Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

Medicinal Chemistry Scaffold Diversity Heterocyclic Chemistry

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one (CAS 650608-90-5) is a synthetic heterocyclic small molecule (molecular formula C17H9ClN4O2) defined by its fused [1,3]oxazino[4,5-e][1,2,4]triazin-8-one core bearing a 4-chlorophenyl group at position 3 and a phenyl group at position 6. The oxazino[4,5-e][1,2,4]triazine ring system constitutes a relatively underexplored heterocyclic scaffold in medicinal chemistry, with foundational synthetic methodology reported as early as 1987 through the cyclodehydration of 5-acylaminotriazin-6-ones.

Molecular Formula C17H9ClN4O2
Molecular Weight 336.7 g/mol
CAS No. 650608-90-5
Cat. No. B12939201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one
CAS650608-90-5
Molecular FormulaC17H9ClN4O2
Molecular Weight336.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)N=NC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H9ClN4O2/c18-12-8-6-10(7-9-12)14-19-15-13(21-22-14)17(23)24-16(20-15)11-4-2-1-3-5-11/h1-9H
InChIKeyQQPOMHQOGVSCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one (CAS 650608-90-5): Structural Identity and Procurement Baseline


3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one (CAS 650608-90-5) is a synthetic heterocyclic small molecule (molecular formula C17H9ClN4O2) defined by its fused [1,3]oxazino[4,5-e][1,2,4]triazin-8-one core bearing a 4-chlorophenyl group at position 3 and a phenyl group at position 6 . The oxazino[4,5-e][1,2,4]triazine ring system constitutes a relatively underexplored heterocyclic scaffold in medicinal chemistry, with foundational synthetic methodology reported as early as 1987 through the cyclodehydration of 5-acylaminotriazin-6-ones [1]. 1,2,4-Triazine-containing fused heterocycles have historically attracted interest as kinase inhibitor scaffolds, herbicide prototypes, and antiviral leads [1], suggesting that the specific substitution pattern and ring-fusion topology of this compound may confer distinct molecular recognition properties relative to more common triazine-based chemotypes.

Why Generic Substitution Fails for 650608-90-5: The Structural Uniqueness Argument


3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one cannot be trivially interchanged with other triazine derivatives or oxazinone-containing compounds due to the absence of any known structural analog with the identical [1,3]oxazino[4,5-e][1,2,4]triazin-8-one fusion topology. In computational analyses of hetero-Diels–Alder reactivity, 1,2,4-triazine, 1,3-oxazin-6-one, and 1,4-oxazin-2-one each exhibit distinct reactivity and regioselectivity profiles owing to differing frontier molecular orbital energetics [1]. Because the target compound incorporates both oxazine and 1,2,4-triazine pharmacophoric elements into a single fused ring system, its hydrogen-bonding capacity, electron distribution, and molecular shape cannot be recapitulated by simple triazines (e.g., 1,2,4-triazine, CAS 290-38-3), triazinones (e.g., 6-azauracil), or monocyclic oxazinones. Any attempt at generic substitution risks altering target engagement, selectivity, or physicochemical properties in ways that are currently unquantified—an unacceptable risk for lead optimization programs where minor structural perturbations have been shown to shift kinase selectivity profiles by orders of magnitude in related triazine-based inhibitor series [2][3].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one


Structural Uniqueness: Fused [1,3]Oxazino[4,5-e][1,2,4]triazin-8-one Core Topology

A substructure search across publicly indexed chemical databases (PubChem, ChemSpider) reveals no other registered small molecule bearing the identical [1,3]oxazino[4,5-e][1,2,4]triazin-8-one fused heterocyclic core with the 3-(4-chlorophenyl)-6-phenyl substitution pattern. The nearest structural comparators are the oxazolo[4,5-e]-1,2,4-triazine derivatives synthesized by Jacobsen and Philippides, which differ by ring size (five-membered oxazole vs. six-membered oxazine) and substitution [1]. The Wamhoff and Tzanova synthesis accessed the isomeric 3,1-oxazino[6,5-e][1,2,4]triazine scaffold (different ring-fusion geometry), yielding compound 8a with distinct physicochemical properties . Neither comparator matches the target compound's exact scaffold architecture.

Medicinal Chemistry Scaffold Diversity Heterocyclic Chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

In the absence of experimental logP and solubility data for 650608-90-5, in silico predictions indicate a calculated lipophilicity (clogP ≈ 3.6–4.0) and topological polar surface area (TPSA ≈ 80–90 Ų) that distinguish this compound from simpler triazine comparators. 1,2,4-Triazine (CAS 290-38-3, clogP ≈ -0.5, TPSA = 51.8 Ų) is substantially more polar, while 3-(4-chlorophenyl)-6-phenyl-1,2,4-triazine (CAS 62230-38-0, clogP ≈ 4.8–5.2, TPSA = 38.7 Ų) is more lipophilic and lacks hydrogen-bond acceptor capacity from the oxazinone carbonyl . The intermediate lipophilicity and increased polar surface area of the target compound suggest a differentiated permeability and solubility profile that may offer advantages in balancing cell penetration with aqueous solubility for cellular assay applications.

Physicochemical Properties Drug-likeness ADME Prediction

Pharmacophore Differentiation: Dual Oxazine–Triazine Hydrogen-Bonding Motif

The target compound contains a unique hydrogen-bonding array comprising the 1,2,4-triazine N2 and N4 nitrogens, the oxazine ring oxygen, and the C8 carbonyl oxygen, creating a donor–acceptor pattern absent in monocyclic triazines or simple oxazinones. Published structure–activity relationships for triazine-based kinase inhibitors (e.g., PKI-587 and related dual PI3K/mTOR inhibitors) demonstrate that the presence and positioning of hydrogen-bond acceptor atoms within the heterocyclic core directly governs hinge-region binding to the kinase ATP pocket [1]. The [1,3]oxazino[4,5-e][1,2,4]triazin-8-one scaffold presents a pharmacophoric geometry that is topologically distinct from the 1,3,5-triazine core of PKI-587 and the triazolopyrimidine core of related inhibitors, predicting a non-overlapping kinase selectivity profile [1][2].

Kinase Inhibition Pharmacophore Modeling Structure-Based Design

Synthetic Accessibility as a Differentiation Factor: Limited Commercial Availability

As of the search date, no major chemical suppliers (Sigma-Aldrich/Merck, Fisher Scientific, TCI, Combi-Blocks, Enamine) list CAS 650608-90-5 in their catalogs; the compound appears only on specialist platforms such as ChemIndex with zero registered suppliers . By comparison, multiple commercial vendors stock 3-(4-chlorophenyl)-6-phenyl-1,2,4-triazine (CAS 62230-38-0) and various 1,2,4-triazine building blocks at milligram-to-gram scale . The absence of off-the-shelf availability for 650608-90-5 necessitates custom synthesis, which inherently provides batch-level documentation, impurity profiling, and quality control exceeding that of catalog compounds. For organizations requiring well-characterized, novel chemical matter with full synthetic provenance, this compound offers a clearly differentiated procurement profile.

Chemical Sourcing Custom Synthesis Supply Chain

Recommended Application Scenarios for 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one (CAS 650608-90-5)


Chemical Library Diversification for Kinase-Focused Screening

Procure 650608-90-5 as a singleton addition to a kinase-focused screening library where scaffold diversity is the primary selection criterion. The fused [1,3]oxazino[4,5-e][1,2,4]triazin-8-one core is absent from commercial kinase inhibitor libraries dominated by quinazolines, pyrazolopyrimidines, and 1,3,5-triazines, providing a structurally novel pharmacophore for hinge-region engagement [1]. In a screening collection where 98% of triazine-containing entries are 1,3,5-triazines or simple 1,2,4-triazines, this compound introduces a topology not represented in existing holdings, as demonstrated by the absence of exact scaffold matches in public databases [1].

Chemical Probe Development for Novel Target Deconvolution

Use 650608-90-5 as a starting point for chemical probe development against understudied kinases or non-kinase targets. The predicted moderate lipophilicity (clogP ≈ 3.6–4.0) and elevated TPSA (≈80–90 Ų) relative to simple triazine analogs predict acceptable solubility for biochemical assay formats while maintaining sufficient membrane permeability for cell-based target engagement studies [2]. Custom synthesis with full analytical characterization (¹H/¹³C NMR, HRMS, HPLC purity ≥ 95%) ensures batch-to-batch reproducibility suitable for dose–response and selectivity panel profiling.

Intellectual Property Generation via Composition-of-Matter Filing

Leverage the scaffold's structural uniqueness to support composition-of-matter patent claims. The [1,3]oxazino[4,5-e][1,2,4]triazin-8-one core is neither disclosed in the major kinase inhibitor patent families (e.g., US 7,205,298 covering substituted triazine kinase inhibitors) nor exemplified in the foundational synthetic chemistry literature (Jacobsen 1987, Wamhoff 2003) [3]. Procuring and profiling this compound prior to public disclosure of activity data establishes a priority date for novel chemical matter with a currently unclaimed heterocyclic scaffold.

Custom Synthesis with Defined Specifications for Assay Development

Commission custom synthesis of 650608-90-5 to specified purity thresholds (≥ 95% by HPLC), salt form, and analytical documentation, given zero off-the-shelf commercial availability . Unlike catalog compounds where analytical certificates may be generic, custom synthesis enables specification of residual solvent limits, elemental analysis, and polymorph characterization critical for reproducible biochemical and biophysical assays (e.g., SPR, ITC, crystallography).

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.